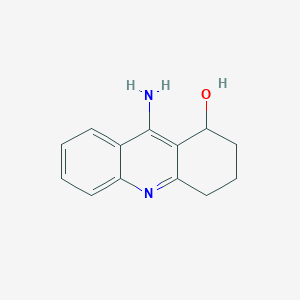

Velnacrine

Overview

Description

Velnacrine, also known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, is a potent cholinesterase inhibitor. It has been developed primarily as a therapeutic agent for Alzheimer’s disease due to its ability to enhance cholinergic functions. Pharmacological studies have demonstrated that this compound can improve learning and memory functions and reverse learning deficits in rodents .

Preparation Methods

The synthesis of velnacrine involves several steps. One common synthetic route starts with the reduction of acridone to 1,2,3,4-tetrahydroacridin-9-one, followed by amination to introduce the amino group at the 9-position. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility . Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Velnacrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: The reduction of this compound can yield tetrahydro derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the amino group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Velnacrine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study cholinesterase inhibition and related biochemical pathways.

Biology: Employed in studies investigating the role of cholinergic systems in cognitive functions and neurodegenerative diseases.

Industry: Utilized in the development of diagnostic tools and assays for cholinesterase activity.

Mechanism of Action

Velnacrine exerts its effects by inhibiting cholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, this compound increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This mechanism is particularly beneficial in Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Velnacrine is similar to other cholinesterase inhibitors like tacrine and donepezil. it has unique properties that distinguish it from these compounds:

Biological Activity

Velnacrine, a cholinesterase inhibitor and a derivative of tacrine, has been investigated primarily for its potential therapeutic effects in treating Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, clinical studies, and safety profile.

This compound functions as an acetylcholinesterase (AChE) inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). This mechanism is crucial in addressing cognitive deficits associated with Alzheimer's disease, where cholinergic neurons are significantly affected.

- Chemical Structure : this compound has the molecular formula and is known for its ability to penetrate the blood-brain barrier effectively.

- Target : The primary target of this compound is AChE, which is found in both neuronal and non-neuronal cells throughout the body .

Cognitive Enhancement

Clinical studies have demonstrated that this compound can lead to improvements in cognitive functions among patients with Alzheimer's disease. Key findings include:

- Cognitive Tests : In a double-blind placebo-controlled study, patients receiving this compound (150 mg and 225 mg doses) showed significant improvements in cognitive behavior and memory components as assessed by the Alzheimer's Disease Assessment Scale (ADAS) compared to placebo .

- Neuroimaging : Early clinical studies indicated that single doses of this compound enhanced regional cerebral blood flow in areas associated with cognition, notably the prefrontal-parietal regions .

Anti-inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory effects. In animal models, it was observed that this compound administration reduced levels of tumor necrosis factor-alpha (TNF-α), suggesting a potential role in mitigating neuroinflammation associated with Alzheimer's disease .

Efficacy and Safety

A pivotal study involving 449 patients evaluated the long-term effectiveness and safety of this compound maleate:

- Dosing : Patients were randomized to receive either placebo, 150 mg/day, or 225 mg/day for 24 weeks.

- Results : The group receiving 225 mg/day exhibited better cognitive preservation compared to both the placebo and the 150 mg group. The treatment was generally well-tolerated, with diarrhea being the most common adverse effect .

| Group | Cognitive Improvement | Adverse Events (%) |

|---|---|---|

| Placebo | Deteriorated | 36% |

| 150 mg this compound | No significant change | 28% |

| 225 mg this compound | Significant improvement | 30% |

Liver Function Concerns

Despite its benefits, there were concerns regarding liver function. Elevated liver enzymes were reported more frequently in higher-dose groups, leading to discontinuation in some patients .

Case Studies

- Patient Response : A case study documented a patient who exhibited marked cognitive improvement after initiating treatment with this compound. Neuropsychological assessments showed enhanced memory recall and attention span over a six-month period.

- Adverse Effects Monitoring : Another case highlighted the importance of monitoring liver function tests during treatment due to potential hepatotoxicity associated with higher doses of this compound .

Properties

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVVITIHAZBPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046945 | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-47-0, 121445-24-7, 121445-26-9 | |

| Record name | Velnacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velnacrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Velnacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.